molecular formula C8H8N2O2 B11688280 N-(N-formylanilino)formamide CAS No. 49849-42-5

N-(N-formylanilino)formamide

Cat. No.: B11688280
CAS No.: 49849-42-5
M. Wt: 164.16 g/mol
InChI Key: GFUMSEVEPPQNNL-UHFFFAOYSA-N
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Description

N-(N-formylanilino)formamide is an organic compound that belongs to the class of formamides. Formamides are derivatives of formic acid and are characterized by the presence of the formyl group (-CHO) attached to an amine group. This compound is particularly notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(N-formylanilino)formamide typically involves the formylation of aniline derivatives. One common method is the reaction of aniline with formic acid or formic acid derivatives under acidic conditions. For example, the reaction can be catalyzed by sulfonated rice husk ash (RHA-SO3H) solid acid catalyst, which promotes the formylation of aromatic amines with formic acid under solvent-free conditions .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar catalytic processes. The use of heterogeneous catalysts, such as metal/metal oxide-based catalysts, is preferred due to their thermal stability, reusability, and high catalytic performance . These catalysts facilitate the formylation reactions in eco-friendly media, including water, polyethylene glycol, and ionic liquids .

Chemical Reactions Analysis

Types of Reactions: N-(N-formylanilino)formamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to form carboxylic acids.

    Reduction: The formyl group can be reduced to form amines.

    Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted formamides.

Scientific Research Applications

N-(N-formylanilino)formamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(N-formylanilino)formamide involves its ability to act as a formylating agent. The formyl group can be transferred to other molecules, facilitating the formation of formylated derivatives. This process is catalyzed by various catalysts, including metal/metal oxide-based catalysts and organic catalysts . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Uniqueness: N-(N-formylanilino)formamide is unique due to its versatility in various chemical reactions and its role as an intermediate in the synthesis of a wide range of compounds. Its ability to undergo formylation, oxidation, reduction, and substitution reactions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

49849-42-5

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

N-(N-formylanilino)formamide

InChI

InChI=1S/C8H8N2O2/c11-6-9-10(7-12)8-4-2-1-3-5-8/h1-7H,(H,9,11)

InChI Key

GFUMSEVEPPQNNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C=O)NC=O

Origin of Product

United States

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